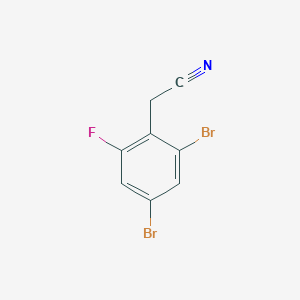

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMWCEOJLLMZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378813 | |

| Record name | 2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497181-24-5 | |

| Record name | 2,4-Dibromo-6-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile CAS number

An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, a representative synthesis protocol, and its applications as a key synthetic intermediate.

Compound Identification and Properties

A specific CAS number for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not readily found in public chemical databases, which may suggest it is a novel or non-commercially available research chemical. For reference, the CAS number for the parent compound, (2,4-Dibromophenyl)acetonitrile, is 66246-16-0.[1]

The properties of this compound can be inferred from closely related analogs. The table below summarizes calculated data for the target compound and experimental data for similar structures.

Table 1: Physicochemical Properties

| Property | Value | Source Compound |

|---|---|---|

| Molecular Formula | C₈H₄Br₂FN | (Calculated) |

| Molecular Weight | 292.93 g/mol | (Calculated) |

| Boiling Point | 338.6 ± 27.0 °C at 760 mmHg | 2-(2,4-dibromophenyl)acetonitrile[1] |

| Density | 1.9 ± 0.1 g/cm³ | 2-(2,4-dibromophenyl)acetonitrile[1] |

| Flash Point | 158.6 ± 23.7 °C | 2-(2,4-dibromophenyl)acetonitrile[1] |

| Physical Form | Likely an off-white to brown solid | Inferred from 2-(4-Bromo-2-fluorophenyl)acetonitrile |

| Storage | Store in a dark place, sealed in dry, room temperature conditions. | Inferred from 2-(4-Bromo-2-fluorophenyl)acetonitrile[2] |

Synthesis and Experimental Protocols

While a specific, published synthesis for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not available, a representative protocol can be designed based on standard organic chemistry transformations. A plausible route involves the cyanation of a corresponding 2,4-dibromo-6-fluorobenzyl bromide intermediate.

Caption: Proposed synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene

-

To a solution of 2,4-dibromo-6-fluorotoluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide intermediate.

Step 2: Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

-

Dissolve the crude 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene in a polar aprotic solvent like acetonitrile.[3]

-

Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture and monitor for the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and carefully quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Applications in Research and Drug Development

Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry due to their versatile reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogenated aromatic ring allows for various cross-coupling reactions.

This compound is a key intermediate for synthesizing more complex molecules. For instance, the related compound 2-(4-bromo-2,6-difluorophenyl)acetonitrile is explicitly mentioned as a reactant in the preparation of azalidinone antibacterials.[4] Phenylacetonitrile derivatives are also crucial in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[5][6] The specific substitution pattern of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile makes it a unique scaffold for creating novel molecular entities with potential biological activity.

Caption: Role as an intermediate in drug discovery workflows.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not available. The safety information provided below is based on the closely related compound 2-(4-Bromo-2-fluorophenyl)acetonitrile and should be considered representative. This compound should be handled only by trained professionals in a laboratory setting.

Table 2: Representative Hazard and Precautionary Information

| Category | Statement | Source Compound |

|---|---|---|

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | 2-(4-Bromo-2-fluorophenyl)acetonitrile |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | 2-(4-Bromo-2-fluorophenyl)acetonitrile |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All operations should be conducted inside a certified chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.

References

- 1. (2,4-Dibromophenyl)acetonitrile | CAS#:66246-16-0 | Chemsrc [chemsrc.com]

- 2. 114897-91-5|2-(4-Bromo-2-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-broMo-2,6-difluorophenyl)acetonitrile | 537033-52-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a polysubstituted aromatic nitrile. The presence of two bromine atoms, a fluorine atom, and a cyanomethyl group on the phenyl ring results in a unique combination of steric and electronic properties that influence its reactivity and potential biological activity.

Table 1: Chemical and Physical Properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

| Property | Value | Source |

| IUPAC Name | 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | N/A |

| CAS Number | 497181-24-5 | [1] |

| Molecular Formula | C₈H₄Br₂FN | [2] |

| Molecular Weight | 292.93 g/mol | [2] |

| Calculated PSA | 23.79 Ų | [1] |

| Calculated LogP | 3.41678 | [1] |

N/A: Not available from the searched sources.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the acetonitrile group and the aromatic protons on the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyanomethyl carbon, the quaternary carbons attached to the substituents, and the protonated aromatic carbons. The chemical shifts of the carbons will be affected by the electronegativity of the halogen atoms.

-

FT-IR: The infrared spectrum is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Absorptions corresponding to C-H stretching and bending, as well as C-Br and C-F stretching, are also anticipated.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms. Fragmentation patterns will likely involve the loss of the cyano group and halogen atoms.

Synthesis and Reactivity

Experimental Protocol: General Synthesis of Substituted Phenylacetonitriles

While a specific protocol for the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile has not been detailed in the available literature, a general and plausible synthetic route would involve the cyanation of a corresponding 2,4-dibromo-6-fluorobenzyl halide. A typical experimental procedure is outlined below. This protocol is based on established methods for the synthesis of related phenylacetonitrile derivatives and should be adapted and optimized for the specific substrate.

Reaction:

Materials:

-

2,4-Dibromo-6-fluorobenzyl bromide (or chloride)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the 2,4-dibromo-6-fluorobenzyl halide and the polar aprotic solvent.

-

Cyanation: A solution of sodium cyanide or potassium cyanide in a minimal amount of water is added dropwise to the stirred solution at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Reaction Monitoring: The reaction mixture is heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water. The aqueous layer is extracted several times with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis

Caption: A general workflow for the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Reactivity and Potential Applications in Drug Development

The chemical structure of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile suggests several avenues for further chemical modification and potential applications in drug discovery.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic rings, providing a versatile handle for the synthesis of a diverse library of compounds.

-

Aromatic Ring Substitutions: The bromine atoms on the phenyl ring are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

-

Influence of Fluorine: The presence of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.[3] It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. The strategic placement of fluorine is a common strategy in modern drug design.[4][5][6][7]

Given the presence of multiple halogen substituents and a reactive nitrile group, this compound is a promising building block for the synthesis of novel therapeutic agents. Phenylacetonitrile derivatives have been explored for a variety of biological activities, and the introduction of halogens can further modulate these properties.[8]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. However, the broader class of benzyl cyanides and related nitriles are known to interact with various biological targets. For instance, some nitrile-containing compounds have been investigated for their potential as enzyme inhibitors or as ligands for various receptors.

The detoxification of cyanide in biological systems is a well-studied process, often involving the β-cyanoalanine synthase pathway.[9] While this is related to the metabolic fate of the cyanide ion, the biological effects of a complex molecule like 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile would be dictated by the entire molecular structure and its interaction with specific biological macromolecules.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. High-throughput screening and target-based assays would be necessary to identify any potential therapeutic applications.

Hypothetical Drug Discovery Workflow

Caption: A logical workflow for the potential drug discovery process involving this compound.

Conclusion

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a chemical entity with significant potential as a versatile building block in organic synthesis and drug discovery. Its polysubstituted aromatic ring provides multiple sites for further functionalization, while the fluorine atom offers the potential for enhanced pharmacological properties. Although detailed experimental data on its physical and biological properties are currently limited, the general characteristics of related compounds suggest that it warrants further investigation. This technical guide serves as a foundational document to encourage and support future research into the chemical and biological landscape of this promising molecule.

References

- 1. 2,4-二溴-6-氟苯基乙腈 - CAS号 497181-24-5 - 摩贝百科 [m.molbase.cn]

- 2. 2,4-ДИБРОМО-6-ФТОРОФЕНИЛАЦЕТОНИТРИЛ | 497181-24-5 [chemicalbook.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described routes leverage well-established organic reactions, offering flexibility in starting materials and reaction conditions. This document provides a comprehensive overview of the necessary experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Pathway 1: Sandmeyer Reaction of 2,4-Dibromo-6-fluoroaniline

This classical approach utilizes the Sandmeyer reaction to introduce the nitrile functionality onto the aromatic ring, starting from the corresponding aniline derivative. The synthesis proceeds in two main stages: the diazotization of 2,4-dibromo-6-fluoroaniline and the subsequent copper(I) cyanide-mediated cyanation.

Experimental Protocol

Step 1: Diazotization of 2,4-Dibromo-6-fluoroaniline

-

In a well-ventilated fume hood, a solution of 2,4-dibromo-6-fluoroaniline (1.0 eq) is prepared in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete reaction.

-

The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(2,4-dibromo-6-fluorophenyl)acetonitrile.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Dibromo-6-fluoroaniline | Sodium nitrite, Sulfuric acid | Water | 0-5 | 0.5 | - |

| 2 | 2,4-Dibromo-6-fluorobenzenediazonium salt | Copper(I) cyanide, Sodium cyanide | Water | 0-10, then 50-60 | 2-3 | 70-80 |

Reaction Pathway Diagram

Caption: Sandmeyer reaction pathway for the synthesis of the target compound.

Pathway 2: Nucleophilic Substitution of 2,4-Dibromo-6-fluorobenzyl Bromide

This alternative route involves the synthesis of a benzyl bromide intermediate followed by a nucleophilic substitution with a cyanide salt. This pathway is advantageous when the corresponding toluene derivative is more readily available than the aniline.

Experimental Protocol

Step 1: Synthesis of 2,4-Dibromo-6-fluorotoluene

This starting material can be synthesized from 2-fluoro-4-bromotoluene via bromination.

-

To a solution of 2-fluoro-4-bromotoluene (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

-

The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed with aqueous sodium thiosulfate, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by distillation or column chromatography to yield 2,4-dibromo-6-fluorotoluene.

Step 2: Radical Bromination of 2,4-Dibromo-6-fluorotoluene

-

2,4-Dibromo-6-fluorotoluene (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride.

-

N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added.[1]

-

The mixture is heated to reflux and can be irradiated with a UV lamp to facilitate the reaction.[1]

-

After completion, the reaction mixture is cooled, and the succinimide is removed by filtration.

-

The filtrate is washed, dried, and concentrated to give crude 2,4-dibromo-6-fluorobenzyl bromide.

Step 3: Cyanation of 2,4-Dibromo-6-fluorobenzyl Bromide

-

The crude 2,4-dibromo-6-fluorobenzyl bromide is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

-

Sodium cyanide (1.2 eq) is added, and the mixture is heated to reflux for several hours.[2][3]

-

The reaction is monitored by TLC or GC. Once the starting material is consumed, the solvent is partially removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent evaporated to yield the crude product.

-

Purification by column chromatography or recrystallization provides pure 2-(2,4-dibromo-6-fluorophenyl)acetonitrile.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoro-4-bromotoluene | N-Bromosuccinimide, Benzoyl peroxide | Dichloromethane | Reflux | 2-4 | 80-90 |

| 2 | 2,4-Dibromo-6-fluorotoluene | N-Bromosuccinimide, AIBN | Carbon tetrachloride | Reflux | 2-4 | 85-95 |

| 3 | 2,4-Dibromo-6-fluorobenzyl bromide | Sodium cyanide | Ethanol/Water | Reflux | 3-6 | 80-90 |

Reaction Pathway Diagram

Caption: Nucleophilic substitution pathway for the synthesis of the target compound.

Conclusion

Both the Sandmeyer reaction and the nucleophilic substitution pathways offer viable and efficient routes to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The choice of pathway will likely depend on the availability and cost of the starting materials. The Sandmeyer route is direct if the corresponding aniline is accessible, while the nucleophilic substitution route provides a robust alternative starting from the toluene derivative. Both methods require careful handling of hazardous reagents such as sodium nitrite and cyanide salts, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important pharmaceutical intermediate.

References

physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated aromatic nitrile of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted properties and established experimental protocols for structurally similar molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel halogenated organic compounds.

Chemical Identity and Physical Properties

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a polysubstituted aromatic compound containing two bromine atoms, a fluorine atom, and a cyanomethyl group attached to a benzene ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile |

| CAS Number | 497181-24-5 |

| Molecular Formula | C₈H₄Br₂FN |

| Molecular Weight | 292.93 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)Br)CC#N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| LogP | 3.42 |

| Polar Surface Area (PSA) | 23.79 Ų |

| Solubility | Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

Note: The physicochemical properties listed above are predicted values from computational models due to the absence of experimentally determined data in the public domain.

Proposed Synthesis Protocols

Protocol 1: Cyanation of a Benzyl Halide

This is a widely used method for the synthesis of phenylacetonitriles. The proposed synthesis would involve the reaction of 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene with a cyanide salt.

Experimental Workflow:

Caption: Proposed synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile via cyanation.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Protocol 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2]

Experimental Workflow:

Caption: Proposed synthesis of the target compound using the Sandmeyer reaction.

Methodology:

-

Diazotization: Dissolve 2-(2,4-dibromo-6-fluoroanilino)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic.

-

Addition: Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas evolution should be observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Workup and Purification: Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography as described in Protocol 1.

Predicted Spectroscopic Data

While experimental spectra for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile are not available, the following are predictions based on the characteristic spectroscopic features of its functional groups.

Table 3: Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methylene (-CH₂) protons, likely in the range of 3.8-4.2 ppm. - Aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents. |

| ¹³C NMR | - A peak for the nitrile carbon (-C≡N) around 115-120 ppm. - A peak for the methylene carbon (-CH₂) around 20-30 ppm. - Multiple peaks in the aromatic region (110-150 ppm), with carbons attached to halogens showing characteristic shifts. |

| FT-IR | - A sharp, medium-intensity absorption for the nitrile C≡N stretch around 2240-2260 cm⁻¹.[3][4] - C-Br stretching absorptions in the fingerprint region, typically below 700 cm⁻¹. - Aromatic C-H stretching absorptions just above 3000 cm⁻¹. - Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. - A C-F stretching absorption in the 1000-1400 cm⁻¹ region. |

| Mass Spec. | - A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio).[5][6][7] |

Potential Biological Significance and Applications

While there is no specific biological data for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, the presence of halogen atoms and the phenylacetonitrile scaffold suggests potential for biological activity.

-

Pharmaceutical Intermediates: Halogenated aromatic compounds are common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, making this compound a versatile building block.

-

Bioactivity of Halogenated Compounds: The introduction of halogen atoms, particularly fluorine and bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9][10] Halogenation can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

-

Potential for Further Research: Given the prevalence of halogenated scaffolds in bioactive molecules, 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile represents a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery.

Safety and Handling

-

Toxicity: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile should be handled with care, assuming it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, including its chemical identity, predicted properties, proposed synthetic routes, and potential applications. While experimental data for this specific molecule is scarce, the information presented herein, based on established chemical principles and data for related compounds, offers a solid foundation for researchers interested in exploring its chemistry and biological potential. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the characteristics of this compound.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Halogen bonds in biological molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide) - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and outlines a putative synthesis protocol. Furthermore, it explores the potential biological significance of this compound class, drawing inferences from related structures. While specific experimental data on the biological activity of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not currently available in public literature, this guide serves as a foundational resource for researchers investigating this and similar molecules.

Chemical Identity and Properties

IUPAC Name: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

CAS Number: 497181-24-5

Chemical Structure:

Figure 1: Chemical structure of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Physicochemical Properties:

| Property | Estimated Value |

| Molecular Formula | C₈H₄Br₂FN |

| Molecular Weight | 292.93 g/mol |

| Boiling Point | ~338.6 ± 27.0 °C at 760 mmHg |

| Density | ~1.9 ± 0.1 g/cm³ |

| Flash Point | ~158.6 ± 23.7 °C |

Synthesis Protocol

A specific, validated experimental protocol for the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not detailed in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related phenylacetonitrile derivatives. The most common method involves the cyanation of a corresponding benzyl halide.

Proposed Synthetic Pathway:

A potential synthesis would involve a two-step process starting from 1,5-dibromo-2-fluoro-3-methylbenzene:

-

Benzylic Bromination: The starting material, 1,5-dibromo-2-fluoro-3-methylbenzene, would undergo a radical bromination at the benzylic position to yield 1,5-dibromo-2-(bromomethyl)-3-fluorobenzene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, and initiated by light or heat.

-

Cyanation: The resulting benzyl bromide derivative would then be reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the final product, 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Illustrative Workflow:

Figure 2: Proposed synthetic workflow for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene

-

To a solution of 1,5-dibromo-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

-

Dissolve the purified 1,5-dibromo-2-(bromomethyl)-3-fluorobenzene (1.0 eq) in anhydrous DMF.

-

Add sodium cyanide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain the final product.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not available in the current scientific literature. However, the biological effects of structurally related halogenated aromatic compounds and phenylacetonitrile derivatives can provide insights into its potential areas of interest for drug discovery and development.

General Biological Effects of Halogenated Aromatic Compounds:

Halogenated organic compounds are known to exhibit a wide range of biological activities.[2][3] The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[4] Brominated aromatic compounds, in particular, have been investigated for various therapeutic applications, including as anticancer agents.[5] Some studies have shown that brominated compounds can induce cell cycle arrest and oxidative stress in cancer cells.[5] However, it is also important to consider the potential toxicity of such compounds, as some brominated flame retardants have been shown to be hepatotoxic.[6]

Potential Signaling Pathways:

Given the structural motifs present in 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, it is plausible that it could interact with various cellular signaling pathways. Many small molecule inhibitors target protein kinases, which are key components of signaling cascades that regulate cell proliferation, survival, and differentiation. Halogenated phenyl derivatives have been shown to modulate the activity of receptors and enzymes involved in these pathways.

A logical starting point for investigating the biological effects of this compound would be to screen it against a panel of cancer cell lines to assess its cytotoxic or anti-proliferative activity. Should it exhibit significant activity, further studies could be directed at elucidating the underlying mechanism of action, including its effects on key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

Logical Relationship for Biological Investigation:

Figure 3: Logical workflow for the biological evaluation of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Conclusion

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided its fundamental chemical information, a proposed synthetic route, and a discussion of its potential, though currently unproven, biological relevance. The provided hypothetical experimental protocols and logical workflows are intended to serve as a starting point for researchers interested in synthesizing and evaluating this compound. Further experimental validation is necessary to determine its precise physicochemical properties and to uncover its biological activity and mechanism of action.

References

- 1. (2,4-Dibromophenyl)acetonitrile | CAS#:66246-16-0 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide) - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Hazard Identification

Based on analogous compounds, 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is anticipated to be hazardous. Phenylacetonitrile derivatives are often classified as toxic or harmful.

Potential GHS Hazard Classifications (Inferred):

-

Acute Toxicity, Oral (Category 3 or 4)[1]

-

Acute Toxicity, Dermal (Category 3 or 4)[1]

-

Acute Toxicity, Inhalation (Category 3 or 4)[1]

-

Serious Eye Damage/Eye Irritation (Category 2A)[2]

Primary Hazards:

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin irritation and serious eye irritation.[1][2]

-

Cyanide Release: Like other nitriles, it may decompose under fire or upon reaction with strong acids to release highly toxic hydrogen cyanide gas.[1]

Safety and Handling Procedures

Strict adherence to safety protocols is essential when working with this and similar chemical compounds.

Handling

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1][4]

-

Avoid formation and inhalation of dust, mists, or vapors.[3][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Do not eat, drink, or smoke in laboratory areas.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep locked up or in an area accessible only to qualified and authorized personnel.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Quantitative Data Summary

The following table summarizes physical and chemical properties derived from structurally related phenylacetonitrile compounds. This data is for estimation purposes only.

| Property | Inferred Value / Data from Analogous Compounds | Citation(s) |

| Molecular Formula | C₈H₄Br₂FN | |

| Molecular Weight | 305.93 g/mol | |

| Appearance | Likely a solid or high-boiling liquid (e.g., Light yellow solid/liquid) | [1][2] |

| Flash Point | Expected to be >100 °C (based on similar halogenated phenylacetonitriles) | [1][2] |

| Solubility | Likely insoluble or poorly soluble in water; soluble in organic solvents. | [2] |

| Stability | Stable under recommended storage conditions. | [2][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [4] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen fluoride (HF), Hydrogen cyanide (HCN). | [1][2] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

| Protection Type | Specification | Citation(s) |

| Eye/Face Protection | Wear tightly fitting chemical safety goggles and/or a full-face shield (conforming to EN166 or NIOSH standards). | [2][3] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear flame-retardant, antistatic protective clothing and a lab coat. | [3] |

| Respiratory Protection | If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates. | [2][3] |

| Hygiene Measures | Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly before breaks and after handling. | [4] |

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for any exposure.

| Exposure Route | First-Aid Protocol | Citation(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth). Call a physician or poison control center immediately. | [3][4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [3] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][4] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full personal protective equipment. Avoid breathing vapors, mist, or gas.[1][3]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][5]

-

Containment and Clean-up: Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite, or universal binder). Collect the material in a suitable, sealed container for disposal by a licensed waste disposal company.[1][2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][3]

-

Specific Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including hydrogen cyanide, hydrogen bromide, and hydrogen fluoride.[1][2]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[2][3]

Experimental Protocols and Workflows

No specific experimental protocols for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile were found. The following diagrams illustrate generalized workflows for handling potent chemical compounds and responding to spills in a laboratory setting.

Caption: General workflow for handling potent chemical compounds.

References

Stability and Storage of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The information herein is curated for professionals in research and drug development, offering detailed experimental protocols and insights into potential degradation pathways.

Introduction

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a substituted phenylacetonitrile derivative, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory storage to its use in manufacturing processes. This guide outlines the best practices for storage and provides a framework for stability assessment through forced degradation studies.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The following conditions are recommended based on general guidelines for similar chemical entities.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (days to weeks): 2-8°C Long-term (months to years): -20°C | To minimize thermal degradation and preserve chemical integrity. |

| Light | Store in a light-resistant container (e.g., amber vial) and protect from direct light. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Keep in a dry, well-ventilated place. | To protect against oxidative and hydrolytic degradation. |

For handling, it is advised to avoid the formation of dust and aerosols. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1][2][4]

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated at 50-60°C | Hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated at 50-60°C | Hydrolysis of the nitrile group to a carboxylate salt. |

| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the aromatic ring or benzylic position. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | General decomposition. |

| Photostability | Exposure to a combination of UV and visible light (ICH Q1B guidelines). Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5] | Photolytic decomposition. |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

General Sample Preparation

Prepare a stock solution of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]

Acid and Base Hydrolysis

-

To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.

-

Maintain the solutions at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples. For the acidic solution, neutralize with an equivalent amount of NaOH. For the basic solution, neutralize with an equivalent amount of HCl.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Collect samples at various time points and dilute them with the mobile phase for analysis.

Thermal Degradation

-

Transfer a known quantity of the solid compound into a vial and place it in a temperature-controlled oven at 80°C.

-

At specified intervals, remove a sample, allow it to cool to room temperature, and dissolve it in the solvent to the target concentration for analysis.

Photostability Testing

-

Expose a solution of the compound, as well as the solid compound, to a calibrated light source as per ICH Q1B guidelines.[5]

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.[5]

-

At the end of the exposure period, prepare solutions of both the light-exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 3: Example HPLC Method Parameters

| Parameter | Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Visualizations

Logical Workflow for Stability Testing

References

Technical Guide: Spectroscopic Profile of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the predicted spectroscopic data for the compound 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. Due to the absence of published experimental data for this specific molecule, this guide presents a comprehensive set of predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic interpretation and computational models. Additionally, this guide outlines generalized experimental protocols for the synthesis and spectroscopic characterization of substituted phenylacetonitrile compounds, offering a practical framework for researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The data is organized into tables for clarity and ease of comparison.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the strong electron-withdrawing effects of the halogen substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet (d) | 1H | Aromatic H (Position 5) |

| ~ 7.70 | Doublet (d) | 1H | Aromatic H (Position 3) |

| ~ 4.10 | Singlet (s) | 2H | Methylene (-CH₂CN) |

| Predicted in CDCl₃ at 400 MHz. Coupling constants between aromatic protons are expected to be in the range of 2-3 Hz. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reflects the eight unique carbon environments in the molecule. The chemical shifts are significantly influenced by the electronegativity and position of the halogen substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 161 (d, ¹JCF ≈ 250 Hz) | C-F (Position 6) |

| ~ 136 | Aromatic C-H (Position 5) |

| ~ 132 | Aromatic C-H (Position 3) |

| ~ 125 | C-Br (Position 4) |

| ~ 122 | C-Br (Position 2) |

| ~ 118 (d, ²JCF ≈ 20 Hz) | C-CH₂CN (Position 1) |

| ~ 116 | C≡N |

| ~ 25 | -CH₂CN |

| Predicted in CDCl₃ at 100 MHz. (d) denotes a doublet due to carbon-fluorine coupling. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups, as well as carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2255 | Medium, Sharp | C≡N Stretch |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-F Stretch |

| ~ 680 | Strong | C-Br Stretch |

| ~ 1420 | Medium | -CH₂- Scissoring |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.

| Predicted m/z | Relative Abundance | Assignment |

| 291 / 293 / 295 | ~ 1:2:1 | [M]⁺ (Molecular Ion) |

| 212 / 214 | ~ 1:1 | [M - Br]⁺ |

| 252 / 254 | ~ 1:1 | [M - CN]⁺ |

| 133 | Variable | [M - 2Br]⁺ |

| 173 | Variable | [C₇H₂BrF]⁺ |

| The isotopic pattern for the molecular ion [C₈H₄Br₂FN]⁺ is due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

General Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of compounds similar to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Synthesis Protocol: Cyanation of a Benzyl Halide

This protocol describes a general method for the synthesis of a substituted phenylacetonitrile from the corresponding benzyl halide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzyl bromide (1.0 eq.) in a suitable solvent such as ethanol or acetone.

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure phenylacetonitrile derivative.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[3][4]

-

Sample Preparation (KBr Pellet): Alternatively, for a solid sample, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample to form a radical cation.[5][6][7]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[5][7]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[5][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. amherst.edu [amherst.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a polysubstituted aromatic compound with multiple reactive sites, making it a versatile starting material for the synthesis of a diverse range of derivatives. The presence of a nitrile group, two bromine atoms, and a fluorine atom on the phenyl ring allows for various chemical transformations. These modifications can lead to the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of several derivatives from 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, based on established synthetic methodologies for similar substrates.

Derivatization of the Nitrile Group

The nitrile functional group can be readily converted into other important functional groups such as primary amines and carboxylic acids.

Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group in 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile to a primary amine, 2-(2,4-Dibromo-6-fluorophenyl)ethan-1-amine, can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1][2][3]

Experimental Protocol: Reduction using LiAlH₄

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.

-

Work-up: Filter the resulting solid through a pad of Celite® and wash the solid with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,4-Dibromo-6-fluorophenyl)ethan-1-amine.

Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, 2-(2,4-Dibromo-6-fluorophenyl)acetic acid, under acidic or basic conditions.

Experimental Protocol: Acidic Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (1.0 eq.) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The solid product will precipitate out.

-

Isolation: Collect the solid by filtration, wash with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2,4-Dibromo-6-fluorophenyl)acetic acid.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Positions

The two bromine atoms on the phenyl ring are susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.[4][5][6] Regioselectivity may be a factor, with the bromine at the 2-position potentially being more reactive due to its ortho-position relative to the other substituents.[7]

Suzuki-Miyaura Coupling

This reaction allows for the formation of a C-C bond between the aryl bromide and an organoboron compound.[8][9][10][11]

Experimental Protocol: Monosubstitution (Suzuki-Miyaura Coupling)

-

Reaction Setup: To a Schlenk flask, add 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the monosubstituted product.

Sonogashira Coupling

This reaction enables the coupling of the aryl bromide with a terminal alkyne.[4][5][6][12][13]

Experimental Protocol: Monosubstitution (Sonogashira Coupling)

-

Reaction Setup: In a Schlenk flask, combine 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.06 eq.), and a base like triethylamine.

-

Solvent and Degassing: Add a solvent such as THF or DMF and degas the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

The fluorine atom, activated by the presence of electron-withdrawing bromo and nitrile groups, can be displaced by various nucleophiles.[14][15][16][17]

Experimental Protocol: Substitution with an Amine

-

Reaction Setup: In a sealed tube, dissolve 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.

-

Addition of Reagents: Add the desired amine (2.0-3.0 eq.) and a base such as potassium carbonate (2.0 eq.).

-

Reaction: Heat the mixture at a high temperature (e.g., 100-150 °C) for 12-48 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Synthesis of Heterocyclic Derivatives

Phenylacetonitrile derivatives are valuable precursors for the synthesis of various five-membered heterocycles.[18][19][20]

Experimental Protocol: Synthesis of a Substituted Pyrrole

This is a generalized protocol based on the reaction of α-haloketones with activated nitriles.

-

Reaction Setup: To a solution of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (1.0 eq.) in a suitable solvent like ethanol, add a base such as sodium ethoxide.

-

Addition of Reagent: Add an α-haloketone (e.g., 2-chloroacetone) (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction involves an initial alkylation followed by an intramolecular cyclization.

-

Work-up and Purification: Neutralize the reaction mixture, remove the solvent, and extract the product with an appropriate organic solvent. Purify by column chromatography.

Data Presentation

Table 1: Proposed Derivatives from 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

| Starting Material | Reaction Type | Reagents | Product | Expected Yield (%) |

| 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | Nitrile Reduction | LiAlH₄, Diethyl Ether | 2-(2,4-Dibromo-6-fluorophenyl)ethan-1-amine | 70-85 |

| 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | Nitrile Hydrolysis | H₂SO₄, H₂O | 2-(2,4-Dibromo-6-fluorophenyl)acetic acid | 80-95 |

| 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(2-Bromo-6-fluoro-4-phenylphenyl)acetonitrile | 60-75 |

| 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(2-Bromo-6-fluoro-4-(phenylethynyl)phenyl)acetonitrile | 65-80 |

| 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | SₙAr Reaction | Morpholine, K₂CO₃ | 2-(2,4-Dibromo-6-(morpholino)phenyl)acetonitrile | 50-70 |

| 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | Heterocycle Synthesis | 2-Chloroacetone, NaOEt | 2-((5-methyl-1H-pyrrol-2-yl)methyl)-1,5-dibromo-3-fluorobenzene | 40-60 |

Note: Expected yields are estimates based on literature for similar reactions and may vary.

Visualizations

Caption: Proposed synthetic pathways for the derivatization of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 19. researchgate.net [researchgate.net]

- 20. ijirset.com [ijirset.com]

Application Notes and Protocols: The Strategic Use of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a key starting material in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable building block, particularly in the preparation of pharmaceutically active compounds.

Introduction

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a substituted phenylacetonitrile derivative. The presence of two bromine atoms, a fluorine atom, and a nitrile group on the phenyl ring provides multiple reaction sites, allowing for diverse synthetic transformations. This makes it a strategic precursor in multi-step synthetic routes, most notably in the synthesis of the drug Lifitegrast.

Application: Intermediate in the Synthesis of Lifitegrast

A primary application of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is as a key intermediate in the synthesis of Lifitegrast. Lifitegrast is an ophthalmic solution used for the treatment of dry eye disease. The synthesis of the core benzofuran structure of Lifitegrast can be efficiently achieved starting from this substituted phenylacetonitrile.

The general synthetic approach involves the reaction of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile with a protected form of a substituted phenol, followed by cyclization to form the benzofuran ring system. The bromine and fluorine atoms on the phenyl ring can be further functionalized in subsequent steps to complete the synthesis of the final drug molecule.

Key Reaction: Synthesis of a Benzofuran Intermediate for Lifitegrast

The following table summarizes the key reaction conditions for the synthesis of a benzofuran intermediate, a critical step in the production of Lifitegrast, using a chloro-analog of the target molecule. The conditions are expected to be similar for the dibromo- aompound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |

| 2-(4-chloro-2,6-difluorophenyl)acetonitrile | Methyl 3-(tert-butoxy)-4-hydroxybenzoate | Potassium Carbonate | Acetonitrile | Reflux | 12 hours | 95% |

Experimental Protocol: Synthesis of Methyl 5-amino-6-(4-chloro-2,6-difluorobenzyl)benzofuran-2-carboxylate

This protocol is adapted from a patented synthesis of a key Lifitegrast intermediate and describes the reaction of a substituted phenylacetonitrile with a substituted phenol to form the benzofuran core. The protocol is provided for the chloro-analog but serves as a representative procedure for reactions involving 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Materials:

-

2-(4-chloro-2,6-difluorophenyl)acetonitrile

-

Methyl 3-(tert-butoxy)-4-hydroxybenzoate

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of methyl 3-(tert-butoxy)-4-hydroxybenzoate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

To this suspension, add 2-(4-chloro-2,6-difluorophenyl)acetonitrile (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-